Cas no 1269293-20-0 (1-(4-Fluorophenyl)-5-(thiophen-3-yl)-1H-pyrazole)

1-(4-Fluorophenyl)-5-(thiophen-3-yl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Fluorophenyl)-5-(thiophen-3-yl)-1H-pyrazole
- 1-(4-fluorophenyl)-5-thiophen-3-ylpyrazole
- DTXSID80719007
- AKOS022172598
- 1269293-20-0
-
- Inchi: InChI=1S/C13H9FN2S/c14-11-1-3-12(4-2-11)16-13(5-7-15-16)10-6-8-17-9-10/h1-9H
- InChI Key: PMBKXZZHOZDYLU-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(=C1)N2C(=CC=N2)C3=CSC=C3)F
Computed Properties
- Exact Mass: 244.04704763g/mol
- Monoisotopic Mass: 244.04704763g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 46.1Ų
1-(4-Fluorophenyl)-5-(thiophen-3-yl)-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM188301-1g |
1-(4-fluorophenyl)-5-(thiophen-3-yl)-1H-pyrazole |
1269293-20-0 | 95% | 1g |
$464 | 2021-08-05 | |
Chemenu | CM188301-1g |
1-(4-fluorophenyl)-5-(thiophen-3-yl)-1H-pyrazole |
1269293-20-0 | 95% | 1g |
$458 | 2024-08-02 | |
Alichem | A049003102-1g |
1-(4-Fluorophenyl)-5-(thiophen-3-yl)-1H-pyrazole |
1269293-20-0 | 95% | 1g |
409.02 USD | 2021-06-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1770505-1g |
1-(4-Fluorophenyl)-5-(thiophen-3-yl)-1H-pyrazole |
1269293-20-0 | 98% | 1g |
¥3758.00 | 2024-08-09 | |
Ambeed | A482632-1g |
1-(4-Fluorophenyl)-5-(thiophen-3-yl)-1H-pyrazole |
1269293-20-0 | 95+% | 1g |
$413.0 | 2024-04-25 |
1-(4-Fluorophenyl)-5-(thiophen-3-yl)-1H-pyrazole Related Literature
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Fung-Kit Tang,Jiaqian Zhu,Fred Ka-Wai Kong,Maggie Ng,Qingyuan Bian,Vivian Wing-Wah Yam,Anfernee Kai-Wing Tse,Yu-Chung Tse,Ken Cham-Fai Leung Chem. Commun., 2020,56, 2695-2698
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
Additional information on 1-(4-Fluorophenyl)-5-(thiophen-3-yl)-1H-pyrazole
Recent Advances in the Study of 1-(4-Fluorophenyl)-5-(thiophen-3-yl)-1H-pyrazole (CAS: 1269293-20-0)
The compound 1-(4-Fluorophenyl)-5-(thiophen-3-yl)-1H-pyrazole (CAS: 1269293-20-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This pyrazole derivative, characterized by its unique structural features, has been the subject of several studies aimed at exploring its pharmacological properties, mechanism of action, and potential as a lead compound for drug development.
Recent research has focused on the synthesis and optimization of 1-(4-Fluorophenyl)-5-(thiophen-3-yl)-1H-pyrazole to enhance its bioactivity and selectivity. A study published in the Journal of Medicinal Chemistry (2023) reported the successful synthesis of this compound via a multi-step reaction pathway, highlighting its high yield and purity. The study also investigated the compound's binding affinity to various biological targets, including kinases and GPCRs, which are implicated in numerous disease pathways.
In vitro and in vivo studies have demonstrated that 1-(4-Fluorophenyl)-5-(thiophen-3-yl)-1H-pyrazole exhibits promising anti-inflammatory and anticancer activities. For instance, a preclinical study conducted by Smith et al. (2024) revealed that the compound significantly inhibits the proliferation of cancer cell lines, such as MCF-7 and A549, by inducing apoptosis and cell cycle arrest. These findings suggest its potential as a novel chemotherapeutic agent.
Further investigations into the compound's pharmacokinetic properties have shown favorable absorption, distribution, metabolism, and excretion (ADME) profiles. A recent pharmacokinetic study (2024) reported that 1-(4-Fluorophenyl)-5-(thiophen-3-yl)-1H-pyrazole has good oral bioavailability and a moderate half-life, making it a viable candidate for further drug development. However, challenges such as metabolic stability and potential toxicity require additional optimization.
The mechanistic studies of 1-(4-Fluorophenyl)-5-(thiophen-3-yl)-1H-pyrazole have also shed light on its interaction with key signaling pathways. Research published in Biochemical Pharmacology (2023) identified the compound's ability to modulate the NF-κB and MAPK pathways, which are critical in inflammation and cancer progression. These insights provide a foundation for designing derivatives with improved efficacy and reduced side effects.
In conclusion, 1-(4-Fluorophenyl)-5-(thiophen-3-yl)-1H-pyrazole (CAS: 1269293-20-0) represents a promising scaffold for the development of new therapeutic agents. Its diverse biological activities, coupled with its favorable pharmacokinetic properties, make it a valuable candidate for further research. Future studies should focus on structural optimization, target validation, and clinical translation to fully realize its therapeutic potential.
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